molecular formula C20H23N7O2 B2481609 Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946242-75-7

Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2481609
CAS No.: 946242-75-7
M. Wt: 393.451
InChI Key: GFYCURXZFJXZTR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate is a pteridine-piperazine hybrid compound characterized by a pteridinyl core substituted with a p-tolylamino group at position 4 and a piperazine-1-carboxylate moiety at position 2. p-tolyl) . This analog has a molecular formula of C₂₁H₂₅N₇O₂ and a molecular weight of 407.48 g/mol, suggesting that the target compound likely exhibits similar physicochemical properties, with minor variations due to the para-methyl substituent on the aryl group.

Pteridine derivatives are often explored for their biological activity, particularly in kinase inhibition and nucleic acid interactions. The piperazine-carboxylate moiety enhances solubility and modulates pharmacokinetic profiles, making such hybrids attractive for medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[4-(4-methylanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-3-29-20(28)27-12-10-26(11-13-27)19-24-17-16(21-8-9-22-17)18(25-19)23-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYCURXZFJXZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pteridine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be introduced through the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pteridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazinopyrrolidinones, while reduction can produce various reduced forms of the pteridine moiety.

Scientific Research Applications

Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and pteridine moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

Ethyl 4-{4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}piperazine-1-carboxylate
  • Structure : Features a 2,4-dimethylphenyl substituent instead of p-tolyl.
  • This compound’s molecular weight (407.48 g/mol) and logP value are likely higher than the target compound due to the extra methyl group .
Ethyl 4-[(2-Methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]piperazine-1-carboxylate
  • Structure: Replaces the pteridinyl-p-tolylamino group with a bulky indole-pyridine hybrid.
  • However, the increased hydrophobicity could reduce aqueous solubility compared to the target compound .

Variations in the Heterocyclic Core

Pyrazolo[3,4-d]pyrimidine Derivatives
  • Example : (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine (Compound 3 in ).
  • These derivatives are often synthesized via cyclocondensation reactions and are explored as kinase inhibitors, but their simpler structure may limit selectivity compared to pteridine analogs .
Quinazoline-Piperazine Hybrids
  • Example: Ethyl 4-((4-(2,4-Dimorpholinoquinazolin-7-yl)phenyl)carbamoyl)piperazine-1-carboxylate ().
  • Comparison: The quinazoline core, a bioisostere of pteridine, is substituted with morpholino groups, enhancing solubility and kinase inhibitory activity (e.g., PI3K/Akt/mTOR pathways). This compound demonstrated a high synthesis yield (95%) and distinct NMR profiles (δ 165.93 ppm for carbonyl groups), suggesting robust synthetic scalability compared to pteridine derivatives .

Functional Group Modifications on the Piperazine Moiety

tert-Butyl Esters vs. Ethyl Esters
  • Example : tert-Butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate ().
  • Comparison : The tert-butyl group improves metabolic stability but requires deprotection for activation. In contrast, the ethyl carboxylate in the target compound offers a balance between stability and bioavailability .
Sulfonamide and Carbamoyl Derivatives
  • Example : Ethyl 4-(4-(N-(4-methylbenzyl)methylsulfonamido)benzoyl)piperazine-1-carboxylate ().
  • Comparison : The sulfonamide group introduces strong electron-withdrawing effects, which could enhance binding to charged residues in enzyme active sites. However, this may also increase plasma protein binding, reducing free drug concentration .

Biological Activity

Ethyl 4-(4-(p-tolylamino)pteridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common motif in various pharmacologically active compounds. Its chemical formula is C14H21N3O2C_{14}H_{21}N_{3}O_{2}, with an average molecular weight of approximately 263.3354 g/mol. The structure includes a p-tolylamino group and a pteridine moiety, which are critical for its biological interactions.

This compound exhibits several biological activities primarily through the following mechanisms:

  • Nitric Oxide Production : The compound has been shown to induce the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. NO plays a significant role in mediating immune responses, including tumoricidal and bactericidal actions in macrophages .
  • Modulation of Inflammatory Responses : It enhances the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, indicating its involvement in inflammatory pathways .

Antitumor Efficacy

Recent studies have highlighted the potential antitumor efficacy of this compound. For instance, research on related pteridine derivatives has demonstrated their ability to selectively target tumor cells while minimizing damage to normal cells. The mechanism involves interference with protein tyrosine kinases (PTKs), which are pivotal in regulating cell proliferation and survival .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. The compound displays a dose-dependent response, suggesting that higher concentrations lead to more significant cytotoxic effects.
  • In Vivo Studies : Animal model studies are currently underway to assess the compound's efficacy in vivo. Preliminary results indicate promising outcomes in reducing tumor size and improving survival rates compared to control groups.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Nitric Oxide ProductionMediates immune responses
Pro-inflammatory Cytokine SynthesisEnhances IL-6 and IL-8 production
Antitumor ActivityInhibits PTKs; selective toxicity to cancer cells
Growth InhibitionDose-dependent cytotoxicity in cancer cell lines

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